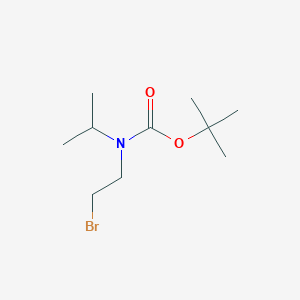
Tert-butyl 2-bromoethyl(isopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and an isopropyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and isopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for carbamates.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols can be formed.
Hydrolysis Products: The hydrolysis of the carbamate yields isopropylamine and 2-bromoethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamate-containing drugs.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity. Carbamates are known for their use in the development of drugs such as acetylcholinesterase inhibitors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate
- tert-butyl N-(2-iodoethyl)-N-(propan-2-yl)carbamate
- tert-butyl N-(2-fluoroethyl)-N-(propan-2-yl)carbamate
Uniqueness
The presence of the bromoethyl group in tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the isopropyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C10H20BrNO2 |
|---|---|
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromoethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
JYQYRUIKTLOJGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCBr)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
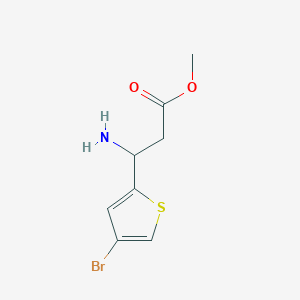

![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

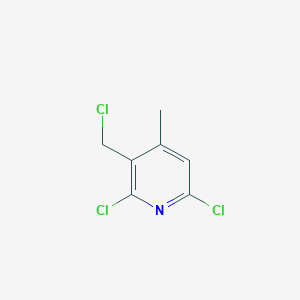
![4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)

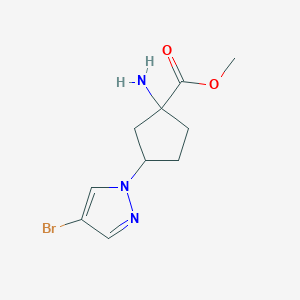
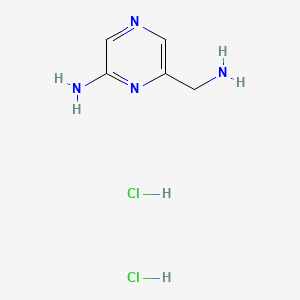
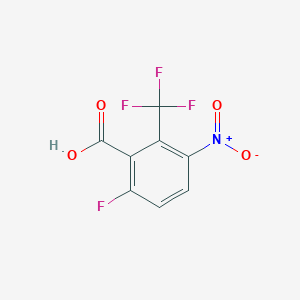
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)

![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
